molecular formula C15H16N4O2 B2481663 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine CAS No. 2380032-37-9

2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine

Cat. No.: B2481663
CAS No.: 2380032-37-9
M. Wt: 284.319
InChI Key: QXRHOXDPOVNZTJ-UHFFFAOYSA-N
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Description

2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine is a complex organic compound with a unique structure that combines a pyrazine ring with an azetidine moiety and a pyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyridine Group: This step often involves nucleophilic substitution reactions where the pyridine moiety is introduced.

    Formation of the Pyrazine Ring: This can be done through condensation reactions involving suitable precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-{3-[(pyridin-2-yloxy)methyl]azetidine-1-carbonyl}pyrazine: Similar structure but with a different position of the pyridine group.

    2-Methyl-5-{3-[(pyridin-4-yloxy)methyl]azetidine-1-carbonyl}pyrazine: Another positional isomer with the pyridine group in a different location.

    2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrimidine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

The uniqueness of 2-Methyl-5-{3-[(pyridin-3-yloxy)methyl]azetidine-1-carbonyl}pyrazine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5-methylpyrazin-2-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-5-18-14(7-17-11)15(20)19-8-12(9-19)10-21-13-3-2-4-16-6-13/h2-7,12H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHOXDPOVNZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CC(C2)COC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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